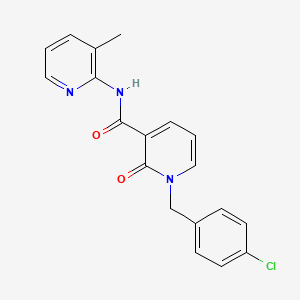
1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-chlorobenzyl)-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₃ClN₂O₂
- Molecular Weight : 288.72 g/mol
- CAS Number : 204205-90-3
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptor interactions. It has shown promising results as a potential inhibitor of the Met kinase, which plays a crucial role in cancer progression and metastasis. The compound's structure allows it to interact with the ATP-binding site of the kinase, inhibiting its activity and thus affecting downstream signaling pathways involved in cell proliferation and survival .
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- In vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 15 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 10 |
- In vivo Studies : In a xenograft mouse model of gastric carcinoma, oral administration of the compound resulted in complete tumor stasis. This suggests that it may be effective in treating Met-dependent tumors .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Antifungal Activity : In studies evaluating antifungal effects, it was found to inhibit the growth of Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells indicated that the combination of this compound with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone. This synergy suggests potential use in combination therapy for aggressive breast cancer subtypes .
- Gastric Cancer Model : In a phase I clinical trial, patients with advanced gastric cancer were administered this compound. Preliminary results showed a favorable safety profile and promising efficacy, warranting further investigation into its clinical applications .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-4-2-10-21-17(13)22-18(24)16-5-3-11-23(19(16)25)12-14-6-8-15(20)9-7-14/h2-11H,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWSLPXZMWYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













